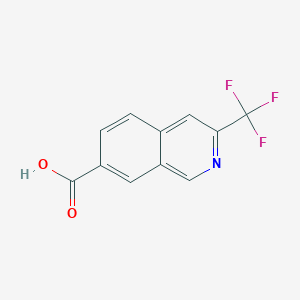
3-(Trifluoromethyl)isoquinoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)isoquinoline-7-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to the isoquinoline ring at the 3-position and a carboxylic acid group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)isoquinoline-7-carboxylic acid typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated isoquinoline under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to produce large quantities of this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)isoquinoline-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, alcohols, aldehydes, and substituted isoquinolines .
Scientific Research Applications
3-(Trifluoromethyl)isoquinoline-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for developing pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)isoquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Isoquinoline-3-carboxylic acid
- 7-(Trifluoromethyl)isoquinoline-3-carboxylic acid
- Quinoline derivatives
Uniqueness
3-(Trifluoromethyl)isoquinoline-7-carboxylic acid is unique due to the presence of both a trifluoromethyl group and a carboxylic acid group on the isoquinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1334405-58-1 |
|---|---|
Molecular Formula |
C11H6F3NO2 |
Molecular Weight |
241.17 g/mol |
IUPAC Name |
3-(trifluoromethyl)isoquinoline-7-carboxylic acid |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)9-4-6-1-2-7(10(16)17)3-8(6)5-15-9/h1-5H,(H,16,17) |
InChI Key |
HRMKKLXMVZZMLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


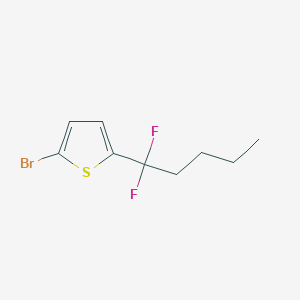
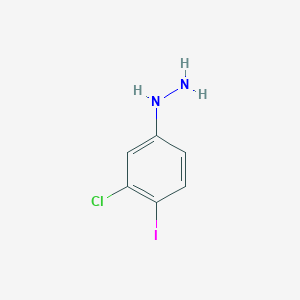

![2-{Hydroxy[(3-hydroxypropyl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B12438367.png)
![[2-[(2S,4R,8S,11S,12R)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B12438370.png)
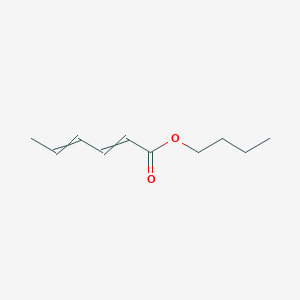
![1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride](/img/structure/B12438383.png)
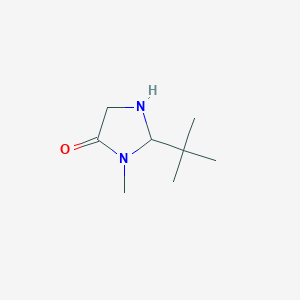
![Sodium 6-{7-[5-ethyl-5-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl}-2-hydroxy-3-methylbenzoate](/img/structure/B12438404.png)
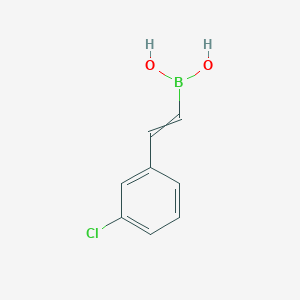
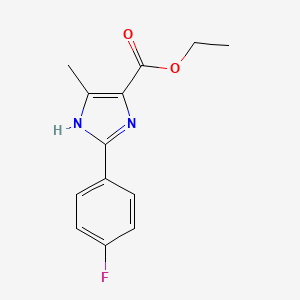
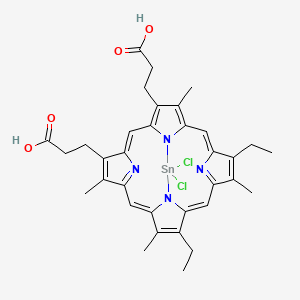

![Disodium 2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12438438.png)
